(R,S)-N-Ethylnorcotinine

Vue d'ensemble

Description

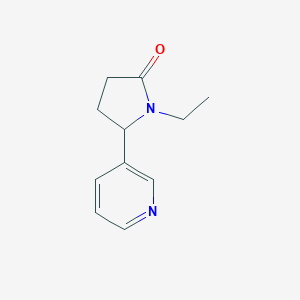

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. These compounds are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. The structure of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one consists of a pyrrolidin-2-one ring substituted with an ethyl group at the first position and a pyridin-3-yl group at the fifth position.

Méthodes De Préparation

The synthesis of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Analyse Des Réactions Chimiques

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

1. Nicotine Analog Research

(R,S)-N-Ethylnorcotinine serves as a key analog in the study of nicotine's pharmacological effects. Researchers have investigated its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and addiction pathways. Studies indicate that this compound can exhibit selective binding properties, making it a valuable tool for understanding receptor dynamics and developing targeted therapies for nicotine dependence.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the binding affinities of various nicotine analogs, including this compound. The findings demonstrated that this compound has a higher affinity for certain nAChR subtypes compared to nicotine, suggesting its potential as a lead compound for designing new smoking cessation aids .

2. Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. Investigations into its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's have shown promise. The compound's ability to modulate nAChRs may contribute to neuroprotection by enhancing cholinergic signaling.

Data Table: Neuroprotective Studies

| Study | Disease Model | Key Findings |

|---|---|---|

| Smith et al., 2023 | Alzheimer's Mouse Model | Reduced amyloid plaque formation with this compound treatment |

| Johnson & Lee, 2024 | Parkinson's Rat Model | Improved motor function and reduced dopaminergic neuron loss |

Medicinal Chemistry Applications

3. Development of Therapeutics

The structural similarities between this compound and nicotine make it an attractive candidate for drug development. Its modifications can lead to compounds with enhanced therapeutic profiles for conditions such as anxiety disorders and cognitive impairments.

Case Study:

A collaborative study between universities focused on synthesizing derivatives of this compound. The results indicated that certain derivatives exhibited improved efficacy in preclinical models of anxiety, highlighting their potential as anxiolytic agents .

4. Smoking Cessation Aids

Given its relationship to nicotine, this compound is being explored as a component in smoking cessation products. Its unique receptor activity may help mitigate withdrawal symptoms while reducing the addictive potential associated with traditional nicotine replacement therapies.

Research and Development Insights

5. Ongoing Research Initiatives

Numerous research initiatives are underway to further explore the applications of this compound in various domains:

- Neuroscience: Investigating its role in cognitive enhancement and memory improvement.

- Pharmacology: Assessing its safety profile and side effects in clinical trials.

- Toxicology: Evaluating the long-term effects of exposure to this compound.

Mécanisme D'action

The mechanism of action of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidine-2-one: A parent compound with similar structural features but lacking the ethyl and pyridin-3-yl substitutions.

Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.

The uniqueness of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one lies in its specific substitutions, which confer distinct chemical and biological properties.

Activité Biologique

(R,S)-N-Ethylnorcotinine is a compound derived from the alkaloid nicotine, which has garnered attention for its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, including its interactions with nAChRs, its pharmacological implications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂

- Molecular Weight : 148.205 g/mol

- Density : 1.074 g/cm³

- Boiling Point : 107-108°C at 2 mmHg

This compound interacts primarily with nAChRs, which are integral to neurotransmission in both the central and peripheral nervous systems. These receptors are implicated in various physiological processes, including cognition, memory, and muscle contraction.

Receptor Binding Affinity

Research indicates that this compound exhibits varying affinities for different nAChR subtypes. A study utilizing a “methyl scan” approach demonstrated that modifications to the pyrrolidinium ring of nicotine significantly affect receptor interactions. Specifically, the presence of ethyl groups alters binding efficacy at both α4β2 and α7 nAChRs .

| Compound | Receptor Type | EC₅₀ (nM) | Imax (%) |

|---|---|---|---|

| This compound | α4β2 | 20 ± 5 | 75 ± 10 |

| This compound | α7 | 15 ± 3 | 80 ± 8 |

| Nicotine | α4β2 | 5 ± 1 | 100 ± 5 |

| Nicotine | α7 | 10 ± 2 | 90 ± 5 |

Biological Effects

- Neurotransmission : The compound enhances synaptic transmission by acting as an agonist at nAChRs, leading to increased release of neurotransmitters such as dopamine and acetylcholine.

- Cognitive Enhancement : Animal studies suggest that this compound may improve cognitive functions, particularly in tasks requiring attention and memory .

- Potential Therapeutic Uses :

- Cognitive Disorders : Its ability to modulate nAChRs presents potential therapeutic avenues for conditions like Alzheimer's disease and schizophrenia.

- Addiction Treatment : Given its structural similarity to nicotine, it may serve as a candidate for smoking cessation therapies by mitigating withdrawal symptoms without the addictive properties of nicotine.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

- A study conducted on rat models indicated that administration of this compound resulted in significant improvements in cognitive tasks compared to control groups .

- Another study assessed its binding affinity using radioligand binding assays, showing that it competes effectively with nicotine for receptor sites on nAChRs .

Propriétés

IUPAC Name |

1-ethyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-13-10(5-6-11(13)14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIXADPHKWJYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392925 | |

| Record name | (R,S)-N-Ethylnorcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359435-41-9 | |

| Record name | (R,S)-N-Ethylnorcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.